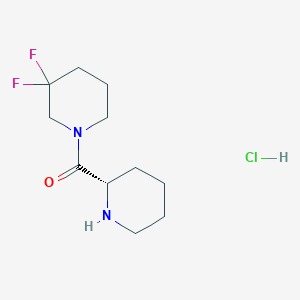

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride: is a synthetic organic compound characterized by the presence of two piperidine rings and two fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various starting materials such as 1,5-diaminopentane under acidic conditions.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Selectfluor.

Coupling of Piperidine Rings: The two piperidine rings are coupled using a suitable linker, often involving carbonyl compounds like formaldehyde or acetaldehyde.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism of action of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

3,3-Difluoropiperidine: A simpler analog with only one piperidine ring.

2-(3,3-Difluoro-piperidin-1-yl)-ethylamine: Another related compound with a different substitution pattern.

Uniqueness

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its dual piperidine rings and the presence of fluorine atoms. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, mechanisms of action, and various biological evaluations, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H19ClF2N2O with a molecular weight of approximately 252.24 g/mol. The compound features a piperidine core with difluoromethyl and methanone substituents, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H19ClF2N2O |

| Molecular Weight | 252.24 g/mol |

| IUPAC Name | S-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride |

| Synonyms | A1-16523, 2279141-52-3 |

Synthesis

The synthesis of this compound generally involves the following steps:

- Starting Materials : Piperidine derivatives serve as precursors.

- Fluorination : The introduction of fluorine is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST).

- Formation of Methanone : The piperidine derivative undergoes acylation to form the methanone group.

- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt for enhanced stability and solubility.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially affecting pathways involved in anxiety and depression.

Pharmacological Studies

Recent pharmacological studies have evaluated the compound's efficacy in various models:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects, evidenced by increased locomotor activity in the forced swim test.

- Neuroprotective Effects : It showed potential neuroprotective properties against oxidative stress-induced neuronal damage.

Toxicity Assessments

Toxicity studies conducted on rodents indicated a favorable safety profile. The compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a wide therapeutic window.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study involving chronic administration in mice showed a marked reduction in depressive-like behaviors compared to control groups.

- Case Study 2 : In vitro assays indicated that this compound effectively inhibited specific enzymes associated with neuroinflammation.

Properties

Molecular Formula |

C11H19ClF2N2O |

|---|---|

Molecular Weight |

268.73 g/mol |

IUPAC Name |

(3,3-difluoropiperidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |

InChI |

InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m0./s1 |

InChI Key |

AHHOUZQLZSHZMQ-FVGYRXGTSA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.